molecular formula C6H8N2O2S B3327113 Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate CAS No. 313683-54-4

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

Cat. No. B3327113
CAS RN: 313683-54-4
M. Wt: 172.21
InChI Key: JMBUINMKQAAKNC-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate” is a compound that contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate” often involves reactions such as amination, oxidation, and alkylation . For example, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate” would include an aminomethyl group (−CH2−NH2) and a thiazole ring. The aminomethyl group is a monovalent functional group that can be described as a methyl group substituted by an amino group .


Chemical Reactions Analysis

The aminomethyl group in “Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate” can undergo various chemical reactions. For instance, it can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, the compound can also be a precursor to 2,2-dimethylaziridine .

Scientific Research Applications

Synthesis and Pharmacological Potential

Researchers have developed novel benzofused thiazole derivatives through POCl3 mediated synthesis, evaluating their in vitro antioxidant and anti-inflammatory activities. This study suggests the potential of these derivatives as new anti-inflammatory and antioxidant agents, highlighting the significant role of thiazole derivatives in medicinal chemistry (Raut et al., 2020).

Role in Antimicrobial and Antitumor Agents

Thiazolidinediones, a class of compounds including 2,4‐thiazolidinediones (2,4‐TZD), have shown a wide range of pharmacological activities. Their structural versatility allows for the development of lead molecules against various clinical disorders, including antimicrobial, anticancer, and antidiabetic applications (Singh et al., 2022).

Advancements in Organic Synthesis

In organic synthesis, thiazole derivatives serve as pivotal components for creating heterocyclic compounds with potential pharmacological applications. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, for instance, demonstrates the utility of thiazole scaffolds in synthesizing diverse heterocycles, indicating the broad applicability of thiazole derivatives in the synthesis of biologically active molecules (Gomaa & Ali, 2020).

Therapeutic Applications and Patent Insights

A comprehensive review of patents related to thiazole derivatives between 2008 and 2012 underscores the ongoing interest in this heterocyclic compound. These patents highlight the therapeutic potential of thiazole derivatives in treating a range of conditions, including anticancer, antimicrobial, and anti-inflammatory diseases, indicating the continuous exploration and innovation in utilizing thiazole derivatives for medicinal purposes (Leoni et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-2-methyl-1-propanol, indicates that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBUINMKQAAKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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